molecular formula C11H13NO4 B14690310 Hippuric acid, o-methoxy-, methyl ester

Hippuric acid, o-methoxy-, methyl ester

Cat. No.: B14690310
M. Wt: 223.22 g/mol
InChI Key: DMFZPUCQOXSNME-UHFFFAOYSA-N
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Description

. This compound is a derivative of hippuric acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a methoxy group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hippuric acid, o-methoxy-, methyl ester typically involves the esterification of o-methoxyhippuric acid with methanol. One common method is the reaction of o-methoxyhippuric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hippuric acid, o-methoxy-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Hydrolysis: o-Methoxyhippuric acid and methanol.

    Oxidation: o-Hydroxyhippuric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hippuric acid, o-methoxy-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hippuric acid, o-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may undergo metabolic transformations to form active metabolites that exert specific effects. For example, the ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Hippuric acid: The parent compound without the methoxy and ester groups.

    Methyl hippurate: The esterified form of hippuric acid without the methoxy group.

    o-Methoxyhippuric acid: The carboxylic acid form without the ester group.

Uniqueness

Hippuric acid, o-methoxy-, methyl ester is unique due to the presence of both the methoxy and ester groups, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, while the ester group affects its solubility and stability .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-[(2-methoxybenzoyl)amino]acetate

InChI

InChI=1S/C11H13NO4/c1-15-9-6-4-3-5-8(9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

DMFZPUCQOXSNME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)OC

Origin of Product

United States

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